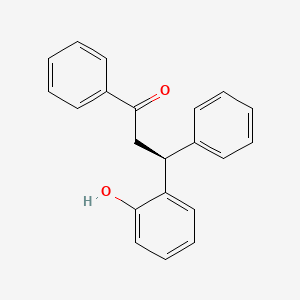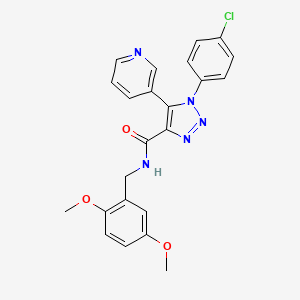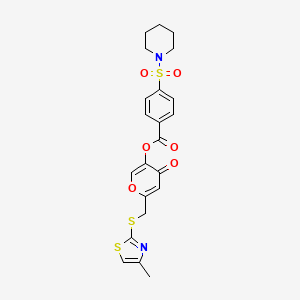![molecular formula C21H22BrN5O4S B2479323 2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920446-67-9](/img/structure/B2479323.png)
2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the type of reactions the compound undergoes and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis of novel compounds derived from pyrimidine and other heterocyclic compounds showcases the ongoing exploration in the field of medicinal chemistry. For instance, the synthesis of new heterocyclic compounds such as benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines demonstrates the versatility of pyrimidine derivatives in synthesizing potential pharmacological agents with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Anticonvulsant and Analgesic Agents
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the application of pyrimidine derivatives in developing treatments for neurological conditions. These compounds exhibit moderate anticonvulsant activity and provide insights into the structure-activity relationship crucial for designing more effective treatments (Severina et al., 2020).
Radioligand Imaging
The development of selective radioligands for imaging translocator proteins with PET, such as [18F]PBR111 from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, illustrates the application of pyrimidine derivatives in diagnostic imaging. These compounds facilitate the study of neuroinflammation and neurological disorders, providing a non-invasive method to monitor disease progression and response to therapy (Dollé et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of pyrimidine-triazole derivatives for their antimicrobial activity against various bacterial and fungal strains demonstrate the potential of pyrimidine derivatives as antibacterial and antifungal agents. This research direction is crucial for addressing the growing challenge of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, etc., of the compound.
Future Directions
This involves predicting or suggesting further studies that can be done on the compound based on the current knowledge.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-[7-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-7-13(22)8-6-12)32-11-15(28)23-10-14-4-3-9-31-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAUKDFXVYQRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

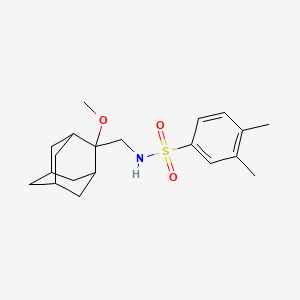
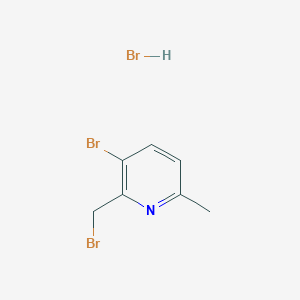
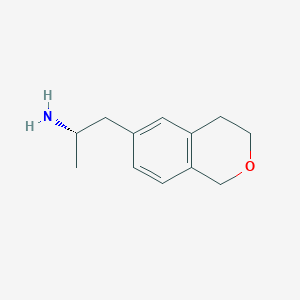
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
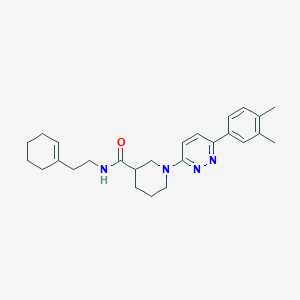
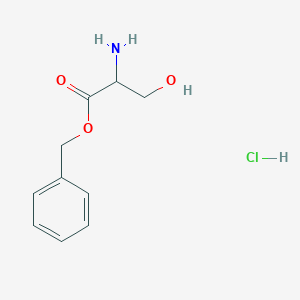
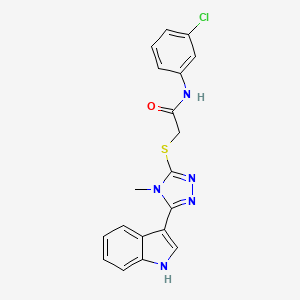
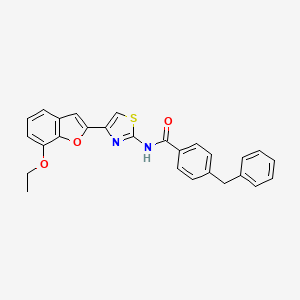
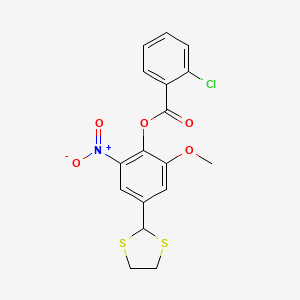
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)
